tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a tetrahydroisoquinoline core. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butyl carbamate (Boc) group acts as a protective moiety for amines during multi-step reactions. The tetrahydroisoquinoline scaffold is notable for its prevalence in bioactive alkaloids and therapeutic agents, making derivatives like this compound valuable for drug discovery .
Properties
CAS No. |
1461708-95-1 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-9-8-14-10-12-6-4-5-7-13(12)11-18-14/h4-7,14,18H,8-11H2,1-3H3,(H,17,19) |
InChI Key |
CNAKHJPYSUZKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydroisoquinoline derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is pivotal for generating bioactive intermediates.
Acidic Hydrolysis
-
Reagents/Conditions : HCl (4 M) in dioxane, 25°C, 2–4 hours .
-
Products :
-
Primary amine: 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethylamine
-
tert-Butanol and CO₂ as byproducts.
-
Mechanism :
Basic Hydrolysis
-
Reagents/Conditions : NaOH (1 M), ethanol/water (1:1), reflux, 6–8 hours.
-
Products :
-
Sodium salt of the amine
-
tert-Butanol and CO₂.
-
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic | 4 M HCl in dioxane, 25°C | Ethylamine derivative + CO₂ + alcohol | |
| Basic | 1 M NaOH, ethanol/water | Sodium amine salt + CO₂ + alcohol |
Acidic Deprotection and Cyclization
The tert-butyl carbamate (Boc) group acts as a temporary protecting group, enabling controlled deprotection for downstream cyclization .
-
Reagents/Conditions :
-
Products :
Example :
Deprotection of the Boc group releases a free amine, which undergoes intramolecular attack on adjacent electrophilic sites (e.g., carbonyl groups), forming six-membered rings .
Mechanism :
Nucleophilic Substitution
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group interconversion.
-
Reagents/Conditions :
-
Nucleophiles: Amines, thiols, or alkoxides
-
Solvents: Dichloromethane or THF, 0–25°C.
-
-
Products :
-
Urea derivatives (with amines)
-
Thiocarbamates (with thiols).
-
| Nucleophile | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amine | Triethylamine, CH₂Cl₂, 0°C → 25°C | Urea derivative | |
| Thiol | NaH, THF, 25°C | Thiocarbamate |
Mechanism :
Reduction Reactions
While carbamates are generally resistant to reduction, specialized conditions enable partial or full reduction of the tetrahydroisoquinoline moiety .
Scientific Research Applications
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tetrahydroisoquinoline moiety may also interact with various biological receptors, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Key Differences
tert-Butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate (CAS 73664-83-2)
- Structural Difference: Replaces the isoquinoline ring with a quinoline system. In quinoline, the nitrogen atom is positioned at the 1st position of the bicyclic structure, whereas isoquinoline places it at the 2nd position. This subtle change alters electronic properties and steric interactions.
- Applications: Primarily used as a synthetic intermediate, similar to the target compound. However, quinoline derivatives are more commonly associated with antimalarial and antimicrobial applications.
- Availability : Marketed by Parchem Chemicals but listed as discontinued in some catalogs (e.g., CymitQuimica) .
7,7'-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-3,4'-biisoquinoline (2d)
- Structural Difference: A biisoquinoline derivative with trifluoromethyl substituents, synthesized via a cascade reaction involving tert-butyl carbamate intermediates. The presence of electron-withdrawing CF₃ groups enhances stability and modifies reactivity.
- Synthesis : Achieved in 40.5% yield using trifluoroacetic acid (TFA) and dichloromethane (DCM) under aerobic conditions, followed by purification via preparative thin-layer chromatography (PTLC) .
Comparative Data Table
Reactivity and Functional Group Analysis
- Boc Protection : All three compounds utilize the tert-butyl carbamate group, which offers stability under basic conditions but is cleavable under acidic conditions (e.g., TFA) .
- Ring System Effects: Tetrahydroisoquinoline derivatives exhibit greater rigidity compared to tetrahydroquinoline, influencing binding affinity in biological systems.
Biological Activity
tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 276.37 g/mol. The compound features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The tetrahydroisoquinoline structure allows it to modulate receptor activity and enzymatic functions, making it a candidate for further exploration in drug development.
Pharmacological Effects
- Neuroprotective Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective effects. They may mitigate neurodegeneration by acting on neurotransmitter systems and reducing oxidative stress.
- Antidepressant Properties : Some studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially through serotonin and norepinephrine reuptake inhibition.
- Antitumor Activity : Preliminary data indicate that certain tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation. The exact pathways involved are still under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies
- Neuroprotection : A study by Chakka et al. (2010) demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating neurodegenerative diseases.
- Antidepressant Effects : In a behavioral study published in the Journal of Medicinal Chemistry (2020), researchers found that a related compound showed significant antidepressant-like effects in the forced swim test, indicating its potential as a therapeutic agent for depression.
- Anticancer Activity : A recent investigation reported in the European Journal of Medicinal Chemistry (2021) highlighted that a series of tetrahydroisoquinoline derivatives exhibited selective cytotoxicity against various cancer cell lines, providing a basis for further development as anticancer agents.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Protection against glutamate toxicity | Chakka et al., 2010 |
| Antidepressant | Antidepressant-like effects in animal models | Journal of Medicinal Chemistry, 2020 |
| Antitumor | Cytotoxicity against cancer cell lines | European Journal of Medicinal Chemistry, 2021 |
Q & A
Q. What are the environmental hazards associated with synthesizing this compound, and how can they be mitigated?
- Methodological Answer : The tert-butyl group is resistant to biodegradation, posing persistence risks. Employ green chemistry principles:
- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative .
- Waste Treatment : Use activated carbon filtration to adsorb residual carbamate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
